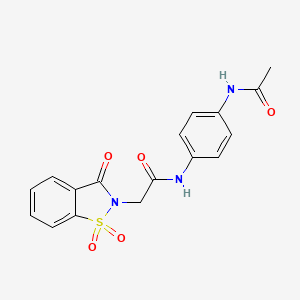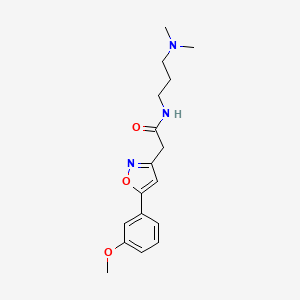
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
The mechanism of action of N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects and to enhance the production of nitric oxide, which plays a role in blood vessel dilation and immune function. This compound has also been shown to induce fever and to cause changes in blood pressure and heart rate.
实验室实验的优点和局限性
One of the advantages of using N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer development and for testing potential cancer treatments. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specialized equipment, which can be expensive. In addition, this compound has been shown to have toxic effects at high doses, which can limit its usefulness in certain experiments.
未来方向
For research on N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide include the development of new cancer treatments, the identification of biomarkers, and ongoing research into its mechanism of action.
合成方法
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is carefully controlled to ensure the purity and quality of the final product.
科学研究应用
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity in a range of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20(2)9-5-8-18-17(21)12-14-11-16(23-19-14)13-6-4-7-15(10-13)22-3/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHLOSLMMULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)
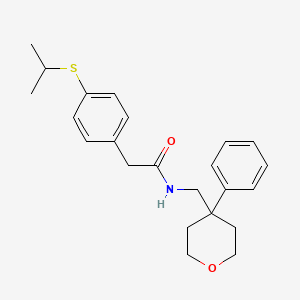
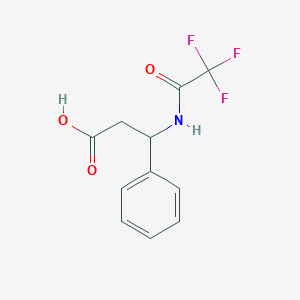
![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
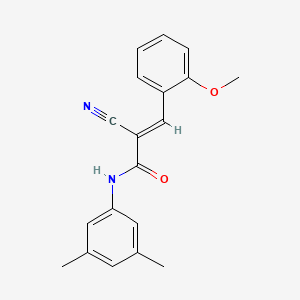
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)
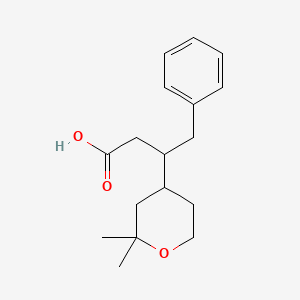
![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
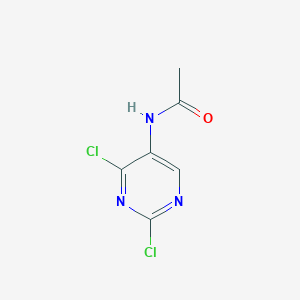
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
